H-Glu(OtBu)-OMe.HCl

Orthogonal Protecting Group Solid-Phase Peptide Synthesis Selective Deprotection

H-Glu(OtBu)-OMe.HCl (CAS 6234-01-1) offers orthogonal OtBu/OMe carboxyl protection, enabling precise, selective manipulation in peptide synthesis. This hydrochloride salt provides superior aqueous solubility (~25 mg/mL), ensuring reproducible coupling kinetics in automated SPPS. Avoid side reactions like pyroglutamate formation and reduce synthesis steps by 2-3 for a 15-25% yield improvement. Ideal for C-terminal modifications. Secure your high-purity supply chain today.

Molecular Formula C10H20ClNO4
Molecular Weight 253.72 g/mol
CAS No. 6234-01-1
Cat. No. B555359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Glu(OtBu)-OMe.HCl
CAS6234-01-1
SynonymsH-L-Glu(OtBu)-OMe*HCl; H-Glu(OtBu)-OMe*HCl
Molecular FormulaC10H20ClNO4
Molecular Weight253.72 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(C(=O)OC)N.Cl
InChIInChI=1S/C10H19NO4.ClH/c1-10(2,3)15-8(12)6-5-7(11)9(13)14-4;/h7H,5-6,11H2,1-4H3;1H/t7-;/m0./s1
InChIKeyYIFPACFSZQWAQF-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Glu(OtBu)-OMe.HCl (CAS 6234-01-1): Essential Protected Amino Acid Building Block for Advanced Peptide Synthesis and Bioconjugation


H-Glu(OtBu)-OMe.HCl (5-tert-butyl 1-methyl L-glutamate hydrochloride) is a selectively protected L-glutamic acid derivative featuring an orthogonal protecting group scheme: a tert-butyl (OtBu) ester on the side-chain γ-carboxyl and a methyl (OMe) ester on the α-carboxyl, with a free N-terminal amine as the hydrochloride salt. [1] This commercially available building block (MW 253.72 g/mol) is a white crystalline powder with typical purities ≥98% (HPLC) and is routinely used in solution-phase and solid-phase peptide synthesis. [2] Its dual protection enables precise, sequential deprotection strategies, making it a critical intermediate for constructing complex peptides, peptidomimetics, and bioconjugates.

Why Generic Glutamic Acid Derivatives Cannot Replace H-Glu(OtBu)-OMe.HCl in Orthogonal Synthesis Strategies


The specific orthogonal protection of H-Glu(OtBu)-OMe.HCl is not interchangeable with other in-class compounds. A generic substitution, such as using H-Glu-OMe (no side-chain protection) or H-Glu(OtBu)-OH (free α-carboxyl), would fail to provide the required differential stability to acidic or basic conditions, respectively. [1] This loss of orthogonality leads to side reactions and uncontrolled polymerization during coupling steps, compromising yield and stereochemical integrity. The precise combination of a base-stable methyl ester and an acid-labile tert-butyl ester is essential for enabling complex, multi-step synthetic sequences where selective deprotection is paramount. [2]

H-Glu(OtBu)-OMe.HCl: Quantifiable Advantages in Purity, Solubility, and Process Efficiency


Orthogonal Protection: Differential Lability Enables Sequential Deprotection

H-Glu(OtBu)-OMe.HCl provides a clear orthogonality advantage over unprotected or singly protected glutamic acid analogs. The tert-butyl ester is labile to mild acid (e.g., TFA), while the methyl ester is stable under these conditions but labile to base. In contrast, a comparator like H-Glu(OMe)-OtBu.HCl (CAS 34582-33-7) has the opposite protection (α-OtBu, γ-OMe), which presents a different selectivity profile. This differential stability allows for controlled, sequential deprotection, a critical requirement for complex multi-step peptide syntheses. [1]

Orthogonal Protecting Group Solid-Phase Peptide Synthesis Selective Deprotection

High Purity Standards: Ensuring Reproducible Coupling Efficiency and Minimized Side Reactions

Commercially sourced H-Glu(OtBu)-OMe.HCl is consistently supplied at high purity (≥98% by HPLC or GC), with stringent control over enantiomeric purity (≤0.5% enantiomer). This level of purity is critical for achieving reproducible, high-yield peptide coupling. In contrast, lower-grade or less rigorously characterized alternatives (e.g., some vendors offer 95% purity) can introduce impurities that act as chain terminators or cause epimerization, significantly reducing overall yield.

Peptide Coupling Purity Analysis Enantiomeric Excess

Solubility Profile: Facilitating Efficient Solution-Phase Reactions and Formulation

H-Glu(OtBu)-OMe.HCl exhibits defined solubility in common organic solvents, a key parameter for its use in solution-phase peptide synthesis and as a linker component. Vendor data indicates solubility in DMSO at 125 mg/mL (approx. 0.49 M). [1] This level of solubility in DMSO and other organic solvents (chloroform, dichloromethane) [2] is a direct consequence of the dual ester protection, which masks the polar carboxyl groups and enhances lipophilicity compared to the fully unprotected amino acid. This ensures homogeneous reaction mixtures and efficient coupling kinetics.

Solubility Solution-Phase Synthesis Organic Solvent Compatibility

Strategic Applications of H-Glu(OtBu)-OMe.HCl: From Peptide Drug Discovery to Targeted Bioconjugates


Solid-Phase Synthesis of Peptides Requiring Post-Assembly γ-Carboxyl Modification

H-Glu(OtBu)-OMe.HCl is the building block of choice for SPPS sequences where the glutamic acid side-chain must remain protected during chain elongation (via α-amine coupling) but be selectively exposed for on-resin modification before final cleavage. The methyl ester at the α-position is stable to the TFA conditions used for final side-chain deprotection and resin cleavage, allowing the C-terminus to be preserved as a methyl ester for subsequent solution-phase transformations. [1]

Synthesis of Linker Systems for Antibody-Drug Conjugates (ADCs) and PROTACs

H-Glu(OtBu)-OMe.HCl serves as a protected intermediate for constructing non-cleavable linkers in ADCs and PROTACs. [1] The orthogonal protection allows for the sequential introduction of a payload (e.g., a cytotoxic drug) and a targeting moiety (e.g., an antibody or E3 ligase ligand) onto a single glutamic acid scaffold. This approach provides a modular and controlled synthetic route to complex, heterobifunctional linkers.

Synthesis of Peptidomimetics and Constrained Cyclic Peptides

The ability to selectively deprotect the γ-carboxyl group (OtBu) while leaving the α-carboxyl (OMe) intact enables on-resin cyclization or side-chain-to-tail lactam formation in solid-phase synthesis. [1] This is a key step in generating conformationally constrained peptides with improved metabolic stability and target binding affinity for therapeutic development.

Multi-Kilogram Production of Pharmaceutical Peptide Intermediates

The high purity (≥98%) and consistent quality of commercially available H-Glu(OtBu)-OMe.HCl from large-scale suppliers, combined with its well-defined physical properties, make it a reliable intermediate for process development and scale-up. [1] Its use in liquid-phase peptide synthesis (LPPS) is well-established, allowing for the efficient, large-scale production of peptide-based active pharmaceutical ingredients (APIs) and their precursors.

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